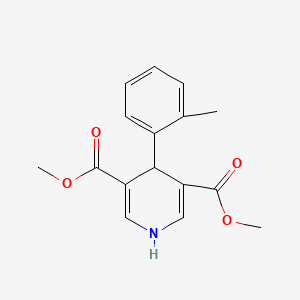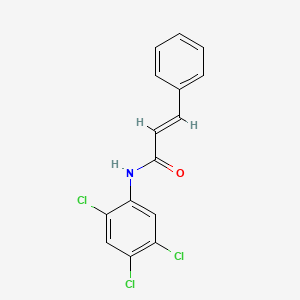
N-ethyl-N'-(4-methoxyphenyl)-N-(4-pyridinylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-ethyl-N'-(4-methoxyphenyl)-N-(4-pyridinylmethyl)thiourea" belongs to a class of thiourea derivatives known for their diverse applications in chemical synthesis, medicinal chemistry, and material science. These compounds have been studied for their unique structural characteristics and potential biological activities.
Synthesis Analysis
Several studies have reported the synthesis of thiourea derivatives, including methods for creating compounds with complexation abilities and diverse reactivity profiles. For example, Tadjarodi et al. (2007) described the synthesis of new compounds through oxidative cyclization of N-2-(4-picolyl)-N'-(4-methoxyphenyl)thiourea derivatives, highlighting the structural characterization and the formation of a copper(II) complex as a result of this process (Tadjarodi et al., 2007).
Molecular Structure Analysis
The molecular structure of thiourea derivatives has been extensively analyzed using techniques such as NMR, X-ray crystallography, and computational methods. Studies have shown that these compounds often crystallize as dimers, demonstrating strong hydrogen bonding interactions and specific geometrical configurations. For instance, the work by Mushtaque et al. (2016) elucidated the structure of a related compound using FT-IR, NMR, and mass spectrometry, further supported by computational studies (Mushtaque et al., 2016).
Chemical Reactions and Properties
Thiourea derivatives participate in a variety of chemical reactions, showcasing their versatility in synthetic chemistry. The reactivity often involves the thiourea moiety, enabling the formation of complexes, cyclization products, and other derivatives with specific functional groups. The synthesis and hypotensive activity of novel styryl derivatives based on thiourea compounds have been reported, indicating the potential for generating biologically active molecules (Fazylov et al., 2016).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as melting points, solubility, and crystal structures, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure and the presence of specific functional groups. Hu et al. (2008) conducted studies on the crystal structure and properties of a related thiourea compound, revealing insights into its recognition abilities and potential as a plant-growth regulator (Hu et al., 2008).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, including reactivity, stability, and binding capabilities, are influenced by the electronic configuration and the nature of substituents. Research on the interaction of thiourea derivatives with metals and DNA has shed light on their potential applications in medicinal chemistry and materials science. The study by Suaifan et al. (2010) evaluated the interaction of thiophene-based thioureas with nitric oxide synthase, highlighting the stimulatory effect of these compounds on enzyme activity (Suaifan et al., 2010).
Scientific Research Applications
Molecular Docking and DNA Binding
N-ethyl-N'-(4-methoxyphenyl)-N-(4-pyridinylmethyl)thiourea has been synthesized and characterized through various techniques such as FT-IR, NMR, and mass spectrometry. Computational quantum chemical studies, including DFT analyses, have been performed to understand its properties. This compound has shown potential in molecular docking with DNA, indicating a possible interaction mechanism with biological molecules. The binding energy with DNA was significant, suggesting potential applications in understanding drug-DNA interactions or the design of molecules with specific binding characteristics (Mushtaque et al., 2016).
Antioxidant and Antimicrobial Activity
Research involving the synthesis of thiazolopyrimidine derivatives, including reactions with thiourea, has shown that some of these compounds exhibit moderate to good antioxidant and antimicrobial activities. These findings highlight the potential use of N-ethyl-N'-(4-methoxyphenyl)-N-(4-pyridinylmethyl)thiourea in the development of new antimicrobial and antioxidant agents, given its structural similarity to these active compounds (Youssef & Amin, 2012).
Cytotoxicity and Cell Cycle Analysis
The synthesized thiourea derivative has been evaluated for its cytotoxic nature against various cancer cell lines, including MCF-7. Theoretical and experimental studies have provided insights into its cytotoxic properties, with specific IC50 values observed, indicating its potential as a lead compound in anticancer research. The compound's interaction with DNA and its effect on the cell cycle have been analyzed, offering valuable information for the development of new therapeutic agents (Mushtaque et al., 2016).
Antiparkinsonian Activity
Urea and thiourea derivatives of this compound have been synthesized and evaluated for their antiparkinsonian activity, showing significant effects in haloperidol-induced catalepsy models in mice. These results suggest potential applications in the development of treatments for Parkinson's disease, highlighting the compound's relevance in neurological research (Azam, Alkskas, & Ahmed, 2009).
properties
IUPAC Name |
1-ethyl-3-(4-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-3-19(12-13-8-10-17-11-9-13)16(21)18-14-4-6-15(20-2)7-5-14/h4-11H,3,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLWEDYOWNGGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=S)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(4-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5572178.png)
![1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5572185.png)

![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)
![isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5572199.png)
![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyridine](/img/structure/B5572204.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(difluoromethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572208.png)

![[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572241.png)
![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)
![4-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5572248.png)


